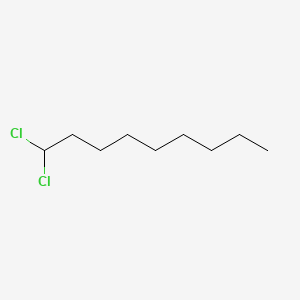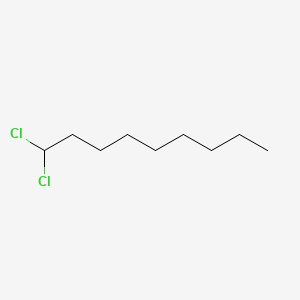![molecular formula C15H18N4O B14160857 N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine CAS No. 331444-03-2](/img/structure/B14160857.png)
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are characterized by a fused bicyclic structure consisting of a pyrimidine ring and an indole ring. The presence of the butyl and methoxy groups further modifies its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the butyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain kinases, affecting cell signaling pathways and leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-methyl-5H-pyrimido[5,4-b]indol-4-amine: Similar structure but with a methyl group instead of a butyl group.
8-nitro-5H-pyrimido[5,4-b]indol-4-amine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine is unique due to the presence of both butyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These modifications can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
CAS No. |
331444-03-2 |
|---|---|
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C15H18N4O/c1-3-4-7-16-15-14-13(17-9-18-15)11-8-10(20-2)5-6-12(11)19-14/h5-6,8-9,19H,3-4,7H2,1-2H3,(H,16,17,18) |
InChI Key |
TUEFRJVMUCJVLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=NC2=C1NC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[(13-methyl-8-oxo-7-phenyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14160774.png)
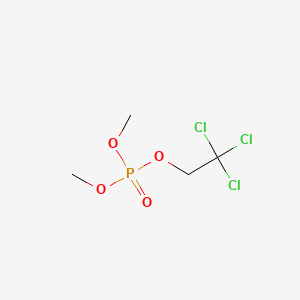
![(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14160781.png)
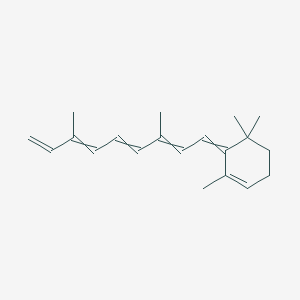
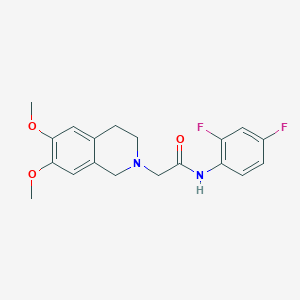

![N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid](/img/structure/B14160802.png)
![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
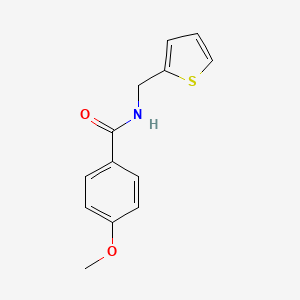
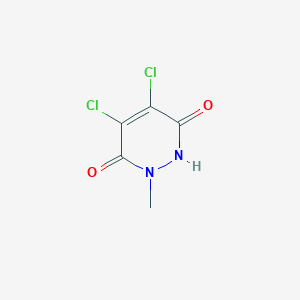
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)
